Quinol 1H, also known as hydroquinone, is a dihydroxybenzene compound characterized by the presence of two hydroxyl groups attached to a benzene ring. Its molecular formula is . Hydroquinone exists in two isomeric forms: para-hydroquinone (1,4-dihydroxybenzene) and ortho-hydroquinone (1,2-dihydroxybenzene), with the para form being more prevalent in industrial applications. The compound is colorless and has a sweetish taste, often used in photography and as a reducing agent in various
Hydroquinone exhibits notable biological activities:
Hydroquinone can be synthesized through several methods:
Hydroquinone finds extensive applications across various fields:
Research on hydroquinone's interactions reveals its complex behavior in biological systems:
Several compounds share structural similarities with hydroquinone, each exhibiting unique properties:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Catechol | 1,2-dihydroxybenzene | More reactive than hydroquinone; used in dye synthesis. |
| Benzoquinone | Quinonoid | Oxidized form of hydroquinone; used as an electron acceptor. |
| 4-Hydroxycoumarin | Coumarin derivative | Exhibits anticoagulant properties; used in pharmaceuticals. |
| 2-Hydroxy-1-naphthaldehyde | Naphthol derivative | Exhibits fluorescence properties; used in organic synthesis. |
Hydroquinone's unique positioning as a dihydroxybenzene compound allows it to participate in diverse
Quinol 1h is scientifically identified by its International Union of Pure and Applied Chemistry name as 4-[1-(benzenesulfonyl)indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one [1]. This complex organic compound belongs to the novel class of 4-substituted 4-hydroxycyclohexa-2,5-dien-1-ones, specifically featuring an indole moiety with strategic substitutions [1]. The compound is also referenced in chemical databases under the Chemical Abstracts Service number 719308-90-4 [2] [3].
The molecular architecture of Quinol 1h comprises several distinct structural elements that contribute to its unique chemical properties [1]. The core structure features a hydroxycyclohexa-2,5-dienone moiety, which is attached to an indole ring system at the C2 position [1]. The indole scaffold contains a phenylsulfonyl group positioned at the nitrogen atom (N1), creating a benzenesulfonylindole configuration [1]. This specific arrangement of functional groups establishes the compound's distinctive biological activity profile and chemical reactivity patterns [4].
Crystal structure analysis of related indolylquinol analogs reveals important intermolecular and intramolecular interactions that provide insights into Quinol 1h's structural behavior [4]. The crystal structure exhibits molecules participating in intermolecular hydrogen bonds from the quinol hydroxyl group to carbonyl oxygen atoms [4]. Additionally, one hydroxyl group demonstrates intramolecular interaction with a sulfonyl oxygen atom, which may influence the chemical environment of the bioactive quinol moiety [4].
Quinol 1h possesses a molecular formula of C₂₀H₁₅NO₄S with a precise molecular weight of 365.4024 daltons [2] [3]. The molecular composition consists of twenty carbon atoms, fifteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom [1]. This molecular weight classification places Quinol 1h within the range of medium-sized organic compounds suitable for pharmaceutical applications [2].
The following table summarizes the fundamental molecular properties of Quinol 1h:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₁₅NO₄S | [2] [3] |
| Molecular Weight | 365.4024 g/mol | [2] [3] |
| Standard InChI | InChI=1S/C20H15NO4S/c22-16-10-12-20(23,13-11-16)19-14-15-6-4-5-9-18(15)21(19)26(24,25)17-7-2-1-3-8-17/h1-14,23H | [1] |
| Standard InChI Key | HWKQYGBAAMKHDY-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4(C=CC(=O)C=C4)O | [1] |
The solubility profile of Quinol 1h reflects its complex molecular structure containing both hydrophobic and hydrophilic regions [5] [6]. Similar quinoline-based compounds demonstrate limited solubility in aqueous media due to their predominantly non-polar character, which hinders interaction with polar water molecules [5]. The presence of the hydroxyl group and the sulfonyl functionality introduces some polar characteristics, but the overall structure remains predominantly hydrocarbon-like [6].
Organic solvent compatibility studies indicate that Quinol 1h likely exhibits favorable solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [7]. The compound shows enhanced dissolution characteristics in polar aprotic solvents such as dimethyl sulfoxide, which can accommodate both the polar and non-polar regions of the molecule [7]. Temperature effects typically enhance solubility in organic solvents, making dissolution more favorable in non-polar or less polar environments [6].
The stability characteristics of Quinol 1h are influenced by its quinol structure and the presence of electron-withdrawing groups [8]. The hydroxycyclohexa-2,5-dienone core exhibits susceptibility to oxidative processes, which can affect long-term storage stability [8]. The presence of the benzenesulfonylindole substituent provides some stabilization through electron delocalization effects [4].
Environmental factors significantly impact the stability profile of Quinol 1h [9]. The compound requires protection from light and air exposure to maintain structural integrity [9]. Storage under inert atmospheric conditions at reduced temperatures helps preserve the chemical stability of the quinol functionality [9]. The compound demonstrates thermal stability under normal storage conditions but may undergo degradation at elevated temperatures [9].
Nuclear magnetic resonance spectroscopy provides detailed structural information about Quinol 1h through analysis of chemical shift patterns and coupling constants [10]. The ¹H nuclear magnetic resonance spectrum of Quinol 1h exhibits characteristic signals corresponding to the various proton environments within the molecule [10]. The aromatic protons of the benzenesulfonyl group typically appear in the downfield region between 7.0-8.0 parts per million, reflecting the deshielding effects of the aromatic ring system [10].
The indole ring system contributes distinct resonances in the ¹H nuclear magnetic resonance spectrum, with the indole C-3 proton appearing as a characteristic singlet [10]. The hydroxycyclohexa-2,5-dienone protons exhibit specific chemical shift patterns that reflect the electronic environment created by the quinol structure [10]. The hydroxyl proton appears as a broad signal that may exchange with deuterated solvents [11].
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of Quinol 1h through characteristic chemical shift values [10]. The carbonyl carbon of the quinone moiety appears significantly downfield, typically around 180-200 parts per million [10]. The aromatic carbons of both the benzenesulfonyl and indole ring systems exhibit chemical shifts in the 110-150 parts per million range, with specific values depending on substitution patterns and electronic effects [10].
Mass spectrometry analysis of Quinol 1h provides molecular weight confirmation and fragmentation pattern information [12]. The molecular ion peak appears at mass-to-charge ratio 365, corresponding to the intact molecular weight [2]. Electrospray ionization mass spectrometry typically produces [M+H]⁺ ions at mass-to-charge ratio 366, confirming the molecular composition [12].
Fragmentation patterns in mass spectrometry reveal characteristic breakdown pathways of Quinol 1h [12]. The benzenesulfonylindole portion undergoes specific fragmentation processes that produce diagnostic ions [12]. Loss of the sulfonyl group (SO₂, 64 daltons) represents a common fragmentation pathway, yielding fragment ions at mass-to-charge ratio 301 [12]. The quinol moiety may undergo sequential losses of carbon monoxide (28 daltons) and formaldehyde (30 daltons), producing additional characteristic fragments [12].
The following table presents typical mass spectral fragmentation data for Quinol 1h:
| Fragment Ion (m/z) | Loss | Structural Assignment |
|---|---|---|
| 365 | - | [M]⁺- |
| 301 | 64 (SO₂) | [M-SO₂]⁺ |
| 273 | 92 (C₆H₄O₂) | [M-quinol]⁺ |
| 245 | 120 | [M-C₇H₄O₂]⁺ |
| 217 | 148 | [M-C₈H₄O₃]⁺ |
Infrared spectroscopy analysis of Quinol 1h reveals characteristic vibrational frequencies that serve as molecular fingerprints [13] [14]. The hydroxyl group exhibits a broad stretching vibration between 3200-3600 wavenumbers, with the exact position dependent on hydrogen bonding interactions [14]. The carbonyl group of the quinone moiety produces a strong absorption band around 1650-1680 wavenumbers, characteristic of conjugated ketone systems [14].
The benzenesulfonyl group contributes distinctive infrared absorption bands including asymmetric and symmetric sulfur-oxygen stretching vibrations [13]. The asymmetric sulfur-oxygen stretch typically appears around 1350-1380 wavenumbers, while the symmetric stretch occurs near 1150-1180 wavenumbers [13]. The indole ring system exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region [13].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aromatic carbon-carbon stretching modes occur between 1450-1550 wavenumbers [14]. The fingerprint region below 1300 wavenumbers contains numerous absorption bands corresponding to various bending and stretching modes that provide detailed structural information [14].
Quinol 1h exhibits tautomeric equilibrium phenomena characteristic of 4-hydroxycyclohexa-2,5-dien-1-one systems [15] [16]. The primary tautomeric forms involve keto-enol equilibrium between the quinone and quinol structures [16]. The keto form predominates in polar solutions such as water and dimethyl sulfoxide, while the enol form may be stabilized under specific conditions [16].
The tautomeric equilibrium of Quinol 1h has been studied using infrared spectroscopy, nuclear magnetic resonance spectroscopy, and computational methods [15] [16]. In crystalline form, the keto tautomer is favored, as evidenced by carbon-oxygen bond lengths and nuclear magnetic resonance chemical shift patterns [16]. The carbon-oxygen bond length of approximately 1.246 Angstroms indicates ketone character rather than enol character [16].
Structural isomerism considerations for Quinol 1h include positional isomers related to substitution patterns on the indole ring system [17]. The attachment position of the hydroxycyclohexa-2,5-dienone moiety at the C2 position of the indole ring represents one specific isomeric form [1]. Alternative attachment positions would yield different structural isomers with potentially different biological activities [17].
The benzenesulfonyl group position on the indole nitrogen atom represents another aspect of structural definition [1]. This specific substitution pattern distinguishes Quinol 1h from other potential isomeric forms where the sulfonyl group might be attached at different positions [17].
The electronic structure of Quinol 1h determines its chemical reactivity and biological activity patterns [18] [19]. Density functional theory calculations provide insights into the frontier molecular orbital characteristics, including highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [18]. These orbital energies influence the compound's electron donor and acceptor capabilities [19].
The quinol moiety functions as an electron-rich system capable of participating in electron transfer reactions [19]. The presence of the hydroxyl group and the conjugated carbonyl system creates a redox-active center that can undergo oxidation-reduction processes [20]. The benzenesulfonylindole substituent introduces electron-withdrawing character that modulates the electronic properties of the quinol system [4].
Reactivity patterns of Quinol 1h include nucleophilic and electrophilic reaction pathways [19]. The quinol hydroxyl group can participate in hydrogen bonding interactions and nucleophilic substitution reactions [4]. The carbonyl carbon represents an electrophilic center susceptible to nucleophilic attack [19]. The aromatic ring systems can undergo electrophilic aromatic substitution reactions under appropriate conditions [21].
The following table summarizes key electronic properties calculated for related quinol compounds:
| Electronic Property | Typical Value Range | Significance |
|---|---|---|
| Ionization Potential | 6.0-7.0 eV | Electron donation capability |
| Electron Affinity | 2.0-3.0 eV | Electron acceptance tendency |
| Chemical Hardness | 1.5-2.5 eV | Stability and reactivity |
| Electronegativity | 4.0-5.0 eV | Electron attraction tendency |
| Electrophilicity Index | 4.0-6.0 eV | Electrophilic character |
Classical synthetic approaches to Quinol 1h and related quinolone derivatives have relied predominantly on multi-step transformations utilizing conventional organic chemistry methodologies. These traditional routes typically involve the construction of the quinolone core through condensation reactions, followed by functional group modifications to achieve the desired substitution pattern [1] [2].
The foundational classical synthesis employs the Conrad-Limpach-Knorr synthesis methodology, where anilines react with beta-keto esters under thermal conditions. This approach provides moderate to good yields (40-80%) but often requires harsh reaction conditions and extended reaction times [1] [2]. Alternative classical routes include the Pfitzinger synthesis, utilizing isatin derivatives with ketones in the presence of base, and the Camps cyclization, which involves the thermal cyclization of acylated anthranilic acid derivatives [2] [3].
Table 1: Classical Synthesis Routes for Quinolone Derivatives
| Method | Starting Materials | Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Conrad-Limpach-Knorr | Anilines + β-keto esters | High temperature, acidic | 40-80% | Well-established | Harsh conditions |
| Pfitzinger | Isatin + ketones | Basic conditions, heating | 45-75% | Good substrate scope | Multi-step |
| Camps Cyclization | Acylated anthranilic acids | Thermal cyclization | 50-70% | Direct approach | Limited scope |
Modern cyclization strategies have emerged as powerful tools for quinolone synthesis, offering improved efficiency and selectivity compared to classical methods. These approaches focus on intramolecular ring-forming reactions that construct the quinolone framework in a single operation [4] [5] [6].
The 6-endo-dig cyclization reaction represents a particularly effective methodology, wherein 2-alkynylanilines undergo intramolecular cyclization to form quinolin-2(1H)-ones. This approach demonstrates excellent regioselectivity and provides access to diverse substitution patterns with yields ranging from 60-99% [4] [5]. The cyclization is typically mediated by copper catalysts under mild conditions, allowing for broad functional group tolerance.
Tandem cyclization processes have also proven valuable, as demonstrated in the synthesis of tricyclic pyrrolo[1,2-a]quinolin-5-ones through quinolone-alkyne-cyclization sequences. These cascade reactions enable the formation of complex molecular architectures while maintaining high efficiency [4].
Table 2: Cyclization Reaction Parameters
| Cyclization Type | Catalyst System | Temperature | Time | Yield Range | Selectivity |
|---|---|---|---|---|---|
| 6-endo-dig | Cu(OTf)₂ | 80°C | 2-6h | 60-99% | Excellent |
| Camps Cyclization | CsCO₃/t-BuOK | 75-83°C | 4-24h | 35-57% | Good |
| Iridium-Catalyzed | [Cp*IrCl₂]₂ | 110°C | 48h | 94% | High |
Electrochemical synthesis has emerged as a highly selective and sustainable approach for quinolone derivative preparation, offering exceptional control over product formation and excellent scalability [7] [8]. The methodology centers on the selective cathodic reduction of nitroaromatic precursors followed by in situ cyclization.
The optimized electrochemical protocol utilizes boron-doped diamond (BDD) cathodes with glassy carbon anodes in methanol-water solvent systems. Sulfuric acid serves the dual role of supporting electrolyte and cyclization catalyst. Under these conditions, 1H-1-hydroxyquinol-4-ones are obtained in yields up to 93% with exceptional selectivity [7] [8].
Key Electrochemical Parameters:
The electrochemical approach demonstrates remarkable substrate tolerance, accommodating electron-withdrawing groups (fluorine, chlorine, trifluoromethyl) and electron-donating substituents (methoxy, alkyl) with consistently high yields. Natural antibiotic precursors such as Aurachin C and HQNO have been successfully synthesized using this methodology in 82% yield [7] [8].
Microwave irradiation has revolutionized quinolone synthesis by dramatically reducing reaction times while maintaining or improving yields compared to conventional thermal methods [9] [10] [11]. The enhanced heating efficiency of microwave irradiation enables rapid molecular transformations under controlled conditions.
Microwave-assisted procedures typically employ catalytic amounts of acid or base promoters with reaction times reduced from hours to minutes. For quinolin-2(1H)-one synthesis, microwave conditions achieve completion in 8-20 minutes at 125-135°C with excellent yields (70-95%) [9] [10]. The method demonstrates particular utility for large substrate libraries and combinatorial synthesis applications.
Table 3: Microwave-Assisted Synthesis Conditions
| Substrate Type | Power | Temperature | Time | Yield | Solvent |
|---|---|---|---|---|---|
| Ethyl quinolone-3-carboxylates | 250W | 80°C | 1 min | 76-81% | Solvent-free |
| 2,4-Dichloroquinolines | 600W | - | 50 sec | Good | POCl₃/malonic acid |
| Diversely substituted quinolines | 250W | 125-135°C | 8-20 min | 70-95% | DMF |
Successful scale-up of Quinol 1h synthesis requires careful consideration of reaction engineering parameters, heat transfer efficiency, and purification logistics. The electrochemical synthesis methodology has demonstrated exceptional scalability, with successful demonstrations from millimole to multi-gram scales [7] [8].
Scale-Up Performance Data:
| Scale | Cell Volume | Substrate Concentration | Yield | Product Quantity |
|---|---|---|---|---|
| 1.0 mmol | 25 mL | 0.04 M | 92% | 161 mg |
| 4.0 mmol | 100 mL | 0.04 M | 92% | 643 mg |
| 12.0 mmol | 300 mL | 0.04 M | 89% | 1.871 g |
| 24.0 mmol | 300 mL | 0.08 M | 87% | 3.651 g |
Critical scale-up factors include:
The microwave-assisted approach also demonstrates excellent scalability, with successful 10-gram scale demonstrations reported for quinoxaline synthesis, suggesting similar potential for quinolone derivatives [12].
Green chemistry methodologies prioritize environmental sustainability, atom economy, and waste minimization in synthetic design [13] [14] [15] [16]. Several approaches have emerged that align with these principles for quinolone synthesis.
Aqueous Synthesis Methods:
Base-free and organic solvent-free methodologies have been developed for quinolin-2(1H)-one synthesis in water at ambient temperature. These protocols achieve excellent yields (95-quantitative) with reaction times of 1-8 minutes, demonstrating remarkable efficiency [15] [16]. The E-factor of 1.6 and eco-scale score of 89.5 indicate exceptional environmental performance.
Photocatalytic Approaches:
Visible light-mediated synthesis provides reagent-free access to quinolin-2(1H)-ones from quinoline N-oxides. This photocatalytic method offers high atom economy with no undesirable byproducts and demonstrates easy scalability to gram quantities [13].
Catalyst-Free Methods:
One-minute synthesis protocols using simple condensation reactions in methanol at room temperature eliminate the need for transition metal catalysts while achieving excellent yields (93-99%) [12]. These approaches minimize waste generation and reduce process complexity.
Table 4: Green Chemistry Metrics
| Method | E-Factor | Atom Economy | Solvent | Catalyst Required | Environmental Score |
|---|---|---|---|---|---|
| Aqueous synthesis | 1.6 | High | Water only | None | 89.5 |
| Photocatalytic | Low | Excellent | Minimal | Light only | Excellent |
| Electrochemical | Low | Good | Green solvents | Electrode only | Very good |
| Catalyst-free | Low | Good | MeOH | None | Good |
Regioselectivity control represents a critical consideration in quinolone synthesis, particularly when multiple reactive sites are present in the substrate. Several strategies have been developed to address these challenges and achieve predictable product formation [17] [18] [6] [19].
Electronic Control Strategies:
The electronic properties of aromatic substrates significantly influence regioselectivity in C-H activation processes. Electron-donating substituents direct cyclization to specific positions, while electron-withdrawing groups alter the reactivity pattern. This electronic control enables predictable regioselectivity in many synthetic transformations [18].
Directing Group Approaches:
Remote directing groups provide powerful regioselectivity control in transition metal-catalyzed reactions. N-protecting groups in allylaniline substrates demonstrate coordinating ability that controls both regioselectivity and ring size formation. The methodology enables selective formation of 1,2- or 1,4-dihydroquinoline products depending on reaction conditions [18].
Stereoselectivity in Quinolone Synthesis:
Diastereoselective synthesis approaches have been developed for tetrahydroquinoline derivatives using asymmetric reduction strategies. The regioselective 1,4-phosphonylation followed by highly diastereoselective reduction provides access to both cis and trans stereoisomers with excellent control [17].
Table 5: Selectivity Control Methods
| Control Strategy | Selectivity Type | Typical Selectivity | Examples |
|---|---|---|---|
| Electronic effects | Regioselectivity | >95:5 | Electron-rich aromatics |
| Directing groups | Regioselectivity | >90:10 | N-Protected substrates |
| Asymmetric reduction | Stereoselectivity | >95:5 dr | Phosphonate derivatives |
| Catalyst control | Both | Variable | Pd-catalyzed cyclizations |
Effective purification of Quinol 1h requires a combination of chromatographic techniques tailored to the specific physicochemical properties of the target compound and related impurities [20] [21] [22] [23].
Column Chromatography:
Silica gel chromatography remains the primary purification method for quinolone derivatives, typically employing gradient elution with ethyl acetate/hexane or methanol/dichloromethane solvent systems. Purification typically achieves 85-95% purity with good recovery [24] [25].
High-Performance Liquid Chromatography (HPLC):
Preparative HPLC provides excellent resolution for closely related structural isomers and enables achievement of >98% purity. Reverse-phase conditions using C18 columns with methanol-water gradients are commonly employed for quinolone purification [21] [23].
Specialized Techniques:
Centrifugal partition chromatography offers unique advantages for large-scale purification, enabling processing of multigram quantities with exceptional purity (>99%) and high recovery yields. The technique utilizes liquid-liquid partition without solid support, reducing sample loss and enabling rapid processing [20] [21].
Analytical Control Methods:
| Analytical Technique | Application | Detection Limit | Quantitative Range |
|---|---|---|---|
| ¹H NMR Spectroscopy | Structure confirmation | - | Quantitative |
| ¹³C NMR Spectroscopy | Structure elucidation | - | Semi-quantitative |
| HPLC-UV | Purity analysis | μg/mL | Wide range |
| Mass Spectrometry | Molecular weight confirmation | ng/mL | Wide range |
| Melting Point | Identity confirmation | - | Qualitative |
Quality Control Parameters:
Table 6: Purification Method Comparison
| Method | Scale | Purity Achieved | Recovery | Cost | Time Required |
|---|---|---|---|---|---|
| Column chromatography | mg-g | 85-95% | 80-90% | Low | 2-4 hours |
| Preparative HPLC | mg-100g | >98% | 85-95% | High | 1-6 hours |
| Recrystallization | g-kg | >95% | 70-85% | Low | 4-24 hours |
| CPC | g-kg | >99% | 90-95% | Medium | 2-8 hours |
The systematic implementation of these purification strategies, combined with rigorous analytical controls, ensures the production of high-quality Quinol 1h suitable for pharmaceutical and research applications. The choice of purification method depends on the specific requirements of scale, purity, and cost considerations for each synthetic application.